3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
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Overview
Description
3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides in good overall yields and high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of parallel synthesis and solution-phase approaches are often employed to achieve high yields and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the benzamide and pyrrolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide: Shares a similar pyrrolidinone and benzamide structure.
3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a benzamide moiety.
Uniqueness
What sets 3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide apart is its specific substitution pattern and the presence of a methyl group on the benzamide ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-6-5-7-16(10-14)19(23)20-12-15-11-18(22)21(13-15)17-8-3-2-4-9-17/h2-10,15H,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPYSGRWSBKKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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